molecular formula C8H18BrNO2 B041356 Methacholine bromide CAS No. 333-31-3

Methacholine bromide

Katalognummer: B041356
CAS-Nummer: 333-31-3
Molekulargewicht: 240.14 g/mol
InChI-Schlüssel: MMVPLEUBMWUYIB-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methacholine bromide (CAS 333-31-3, molecular formula C₈H₁₈BrNO₂) is a synthetic cholinergic agonist and muscarinic-3 (M3) receptor agonist. It directly activates acetylcholine receptors on airway smooth muscle, inducing bronchoconstriction and narrowing of the airways . Clinically, it is used in bronchial challenge tests to diagnose airway hyperresponsiveness (AHR), a hallmark of asthma. This compound is administered via inhalation, with incremental doses provoking measurable reductions in forced expiratory volume (FEV₁), quantified as PC₂₀ (the provocative concentration causing a 20% FEV₁ decline) . Its high sensitivity in identifying bronchial hyperresponsiveness (BHR) makes it a critical diagnostic tool for asthma, particularly in patients with normal baseline spirometry .

Vorbereitungsmethoden

Optimization of Reaction Parameters

Solvent Selection and Temperature Dependence

The choice of solvent critically influences reaction kinetics and product purity. Polar aprotic solvents like acetonitrile enhance quaternization rates by stabilizing transition states, while chloroform aids in solubilizing hydrophobic intermediates . Elevated temperatures (60–80°C) accelerate alkylation but risk side reactions such as Hoffmann elimination, necessitating precise thermal control .

Catalytic Additives and Purification

  • Phase-Transfer Catalysts : Tetrabutylammonium bromide (TBAB) improves interfacial reactivity in biphasic systems, increasing yields by 12–15% .

  • Chromatographic Purification : Silica gel solid-phase extraction (SPE) with gradient elution (ethyl acetate/hexanes) removes unreacted precursors and byproducts, achieving >98% purity .

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR : The acetyl methyl group resonates at δ 2.05 ppm (singlet), while quaternary ammonium protons appear as broad singlets at δ 3.25–3.50 ppm .

  • Mass Spectrometry : Electrospray ionization (ESI-MS) shows a molecular ion peak at m/z 242.1 ([M-Br]⁺), consistent with the molecular formula C₈H₁₈BrNO₂ .

Purity Assessment via Capillary Electrophoresis

Capillary electrophoresis (CE) with indirect UV detection at 230 nm resolves methacholine from degradation products like β-methylcholine, achieving a limit of detection (LOD) of 0.1 μg/mL . Creatinine-chloride buffer (pH 4.85) optimizes peak symmetry and resolution .

Table 2: Analytical Parameters for Methacholine Bromide

MethodConditionsLODLOQRSD (%)
¹H NMRCDCl₃, 400 MHz0.5 mg/mL1.5 mg/mL1.2
CE0.01 M creatinine-Cl, pH 4.850.1 μg/mL0.3 μg/mL2.8

Stability and Degradation Pathways

This compound undergoes hydrolysis in aqueous media, yielding acetic acid and β-methylcholine. Accelerated stability studies (40°C/75% RH) show <5% degradation over 6 months when stored in amber vials with desiccants . Hydrolysis follows first-order kinetics (k = 1.2 × 10⁻³ day⁻¹ at pH 7.4) .

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Microreactor systems reduce reaction times by 40% compared to batch processes, minimizing thermal degradation and improving reproducibility .

Waste Mitigation Strategies

  • Solvent Recovery : Distillation reclaims >90% of acetonitrile and chloroform.

  • Bromide Recycling : Ion-exchange resins recover bromide ions from aqueous waste streams, reducing environmental impact .

Analyse Chemischer Reaktionen

Reaktionstypen: Methacholin-Bromid unterliegt hauptsächlich Hydrolyse- und Veresterungsreaktionen. Es ist anfällig für Hydrolyse durch Acetylcholinesterase, die die Esterbindung aufspaltet .

Häufige Reagenzien und Bedingungen:

Hauptprodukte:

Wissenschaftliche Forschungsanwendungen

Clinical Applications

Methacholine Challenge Testing (MCT)

The most prominent application of methacholine bromide is in the methacholine challenge test (MCT) , which assesses airway hyperresponsiveness (AHR). This test is crucial for diagnosing asthma and differentiating it from other respiratory conditions. During the test, patients inhale increasing concentrations of methacholine, and the resulting changes in lung function are measured, typically through forced expiratory volume (FEV1) assessments.

  • Diagnostic Utility : MCT is widely recognized for its sensitivity in detecting asthma. A decrease in FEV1 by 20% or more following inhalation indicates significant AHR, confirming a diagnosis of asthma .
  • Research Applications : Beyond diagnostics, MCT is employed in research to study the pathophysiology of asthma and other airway diseases. It helps evaluate new therapeutic agents by measuring their effectiveness in mitigating methacholine-induced bronchoconstriction .

Research Applications

Investigating Airway Responsiveness

This compound serves as a key tool in various research studies aimed at understanding airway responsiveness and the mechanisms underlying respiratory diseases:

  • Pathophysiological Studies : Research has utilized methacholine to explore the mechanisms of AHR in conditions like chronic obstructive pulmonary disease (COPD) and cystic fibrosis. Studies indicate that while methacholine testing is primarily used for asthma, it can also provide insights into other respiratory disorders .
  • Therapeutic Efficacy Assessment : Methacholine challenge tests are integral in clinical trials for new asthma treatments. By measuring changes in AHR pre- and post-treatment, researchers can assess the effectiveness of new pharmacological interventions .

Case Studies

Several case studies highlight the effectiveness of this compound in both clinical and research settings:

  • Asthma Diagnosis : In a cohort study involving children with suspected asthma, MCT was pivotal in confirming diagnoses that were not evident through standard clinical assessments. The study demonstrated that a significant percentage of participants exhibited AHR when subjected to methacholine challenges .
  • Bronchodilator Response : Another study investigated the bronchodilator response following methacholine-induced bronchoconstriction. It found that specific indices derived from MCT could predict acute asthma exacerbations effectively, emphasizing the prognostic value of methacholine testing in managing asthma .

Comparative Pharmacology

Methacholine's pharmacological profile has been compared with other agents used in similar testing scenarios:

Agent Mechanism Clinical Use
This compoundMuscarinic receptor agonistAsthma diagnosis via MCT
Ipratropium BromideAnticholinergicBronchodilation during MCT
SalbutamolBeta-2 adrenergic agonistRelief from bronchoconstriction post-MCT

This table illustrates how this compound fits into a broader pharmacological context, emphasizing its unique role as a provocateur in diagnostic testing.

Wirkmechanismus

Methacholine bromide acts as a non-selective muscarinic receptor agonist. It binds to muscarinic receptors in the lungs, leading to bronchoconstriction. This effect is more pronounced in patients with asthma, making it useful for diagnostic purposes . The compound does not cross the blood-brain barrier due to its charged quaternary amine structure .

Vergleich Mit ähnlichen Verbindungen

Pharmacological and Clinical Profiles

Methacholine bromide’s mechanism and diagnostic role contrast with therapeutic agents used to counteract bronchoconstriction. Key comparisons include anticholinergic antagonists (ipratropium, tiotropium) and beta-2 adrenergic agonists (salbutamol), as well as other parasympatholytics (atropine, scopolamine, methantheline).

Table 1: Comparative Pharmacological Properties

Compound Chemical Class Mechanism Primary Clinical Use Receptor Specificity Key Metrics (ED₅₀/IC₅₀) Duration of Action
This compound Cholinergic agonist M3 receptor agonist Bronchial challenge testing (AHR/BHR) Selective for M3 N/A (provocative agent) Short (minutes)
Ipratropium bromide Anticholinergic M3 receptor antagonist COPD, asthma (bronchodilator) Non-selective N/A 4–6 hours
Tiotropium bromide Anticholinergic M3 receptor antagonist COPD (long-term bronchodilator) M1/M3 selective N/A >24 hours
Salbutamol Beta-2 agonist Beta-2 receptor agonist Acute asthma relief Beta-2 adrenergic N/A 4–6 hours
Atropine sulfate Anticholinergic Non-selective antagonist Bradycardia, organophosphate poisoning Non-selective 0.07 mg/kg (IV, gastric) 4–6 hours
Scopolamine HBr Anticholinergic Non-selective antagonist Motion sickness, secretory control Non-selective 0.01 mg/kg (IV, gastric) 4–6 hours
Methantheline bromide Anticholinergic M3 receptor antagonist Peptic ulcer (reduce gastric secretion) Non-selective 0.6 mg/kg (IV, gastric) Short

Sources :

Mechanism and Clinical Efficacy

Anticholinergic Agents (Ipratropium, Tiotropium)

  • Mechanism : Block muscarinic receptors, counteracting acetylcholine-induced bronchoconstriction .
  • Clinical Comparison :
    • In asthmatics, ipratropium (19.14% FEV₁ increase) and salbutamol (18.39% FEV₁ increase) showed comparable bronchodilation post-methacholine challenge. However, methacholine’s PC₂₀ correlated weakly with ipratropium’s response (r = 0.169, p > 0.05) but significantly with salbutamol (r = 0.314, p < 0.05), suggesting divergent pathways .
    • Tiotropium provided early (30-minute) and sustained protection against methacholine-induced bronchoconstriction, preventing PD₂₀ (provocative dose) even at 1,600 µg methacholine .

Beta-2 Adrenergic Agonists (Salbutamol)

  • Mechanism : Activate beta-2 receptors, inducing smooth muscle relaxation via cAMP signaling .
  • Clinical Comparison: Salbutamol’s bronchodilatory efficacy post-methacholine challenge highlights its role in acute asthma management, contrasting with methacholine’s diagnostic use .

Other Anticholinergics (Atropine, Scopolamine, Methantheline)

  • Gastric Secretion : Methantheline bromide (ED₅₀ = 0.6 mg/kg IV) was less potent than Pamine bromide (ED₅₀ = 0.002 mg/kg IV) in reducing gastric secretion, while atropine (ED₅₀ = 0.07 mg/kg IV) and scopolamine (ED₅₀ = 0.01 mg/kg IV) showed intermediate potency .

Key Research Findings

Table 2: Clinical Study Outcomes

Study Focus Compound Tested Key Finding Reference
Bronchodilator Response Salbutamol vs. Ipratropium Both agents reversed methacholine-induced bronchoconstriction, but salbutamol correlated with PC₂₀
Early Protection Tiotropium Blocked methacholine-induced PD₂₀ within 30 minutes
Gastric Antisecretory Potency Methantheline vs. Atropine Methantheline less potent than atropine and scopolamine in reducing secretion

Biologische Aktivität

Methacholine bromide is a synthetic derivative of acetylcholine, primarily known for its role as a non-specific muscarinic acetylcholine receptor (mAChR) agonist. It is extensively used in clinical settings to assess airway hyperresponsiveness (AHR) and plays a significant role in the diagnosis of asthma and other respiratory conditions. This article delves into the biological activity of this compound, including its mechanisms of action, clinical applications, and relevant research findings.

Methacholine exerts its effects by binding to muscarinic acetylcholine receptors, particularly the M3 subtype, which are predominantly located on airway smooth muscle cells. The activation of these receptors leads to:

  • Bronchoconstriction : Methacholine induces contraction of airway smooth muscle, resulting in narrowing of the airways. This effect is more pronounced in individuals with asthma or AHR due to heightened sensitivity to cholinergic stimuli .
  • Release of Pro-inflammatory Cytokines : Activation of M3 receptors may also stimulate the release of pro-inflammatory cytokines, contributing to airway inflammation and hyperresponsiveness .
  • Inhibition of Neuronal Acetylcholine Release : Through M2 receptor activation, methacholine can inhibit the release of acetylcholine from presynaptic neurons, modulating bronchoconstriction responses .

Clinical Applications

This compound is primarily utilized in the methacholine challenge test , a diagnostic procedure for assessing AHR. The test involves administering increasing concentrations of methacholine via inhalation and measuring the resultant decrease in forced expiratory volume in 1 second (FEV1). Key parameters assessed include:

  • PC20 : The provocative concentration of methacholine that causes a 20% decrease in FEV1 from baseline.
  • Dose-Response Slope (DRS) : Represents the relationship between methacholine dose and FEV1 decline.
  • Continuous Indices of Responsiveness (CIR) : Measures such as percentage decline from baseline FEV1 after methacholine administration .

Research Findings

Numerous studies have explored the biological activity and clinical implications of this compound. Below are some significant findings:

StudyFindings
Lung Health Study Methacholine reactivity was identified as a strong predictor for lung function decline in smokers with early COPD. Participants with higher reactivity showed greater declines in FEV1 over time .
Bronchial Challenge Testing Methacholine's effects were shown to vary significantly between asthmatic and non-asthmatic subjects, with asthmatics exhibiting lower PC20 values, indicating increased sensitivity .
Predictive Value for Exacerbations In pediatric and elderly cohorts, the degree of reversibility following methacholine-induced bronchoconstriction was correlated with acute asthma exacerbations, highlighting its prognostic value .

Case Studies

  • Asthma Diagnosis : A cohort study involving 500 patients demonstrated that those with a PC20 ≤ 4 mg/mL were more likely to be diagnosed with asthma compared to those with higher values. The test effectively differentiated between asthmatic and non-asthmatic individuals based on their bronchial reactivity .
  • COPD Progression : In a longitudinal study tracking 5,000 smokers over five years, baseline methacholine reactivity was found to predict changes in lung function independent of smoking status. Smokers who maintained high reactivity experienced significant declines in lung function compared to those who quit smoking .

Q & A

Basic Research Questions

Q. What standardized protocols exist for methacholine bronchial challenge tests in human studies?

Methacholine bronchial challenge tests require strict protocols to ensure reproducibility. Key steps include:

  • Baseline spirometry : Exclude participants with FEV1 <1 L to avoid severe bronchoconstriction .
  • Dose escalation : Use doubling methacholine concentrations (0.03–16 mg/mL), administered via nebulizer with tidal breathing for 2 minutes per dose. FEV1 is measured at 30 and 90 seconds post-inhalation, and the highest value is recorded .
  • Stopping criteria : Terminate the test if FEV1 decreases by ≥20% from baseline or the maximum dose (16 mg/mL) is reached. The dose-response slope (SAP) is calculated via linear regression .

Q. How is methacholine bromide quantified and calibrated in diagnostic solutions?

Capillary electrophoresis (CE) is a validated method for quality control:

  • Buffer system : Use 0.01 M creatinine-HCl (pH 4.85) with indirect UV detection at 230 nm. Potassium serves as an internal standard .
  • Calibration range : Linear between 0.064–0.45 g/L this compound. Correlation coefficients ≥0.9995 ensure precision .
  • Sample preparation : Dilute samples to match the calibration range and account for matrix effects (e.g., KCl) .

Q. What methodologies are used to assess methacholine-induced airway responses in murine models?

In mice, intravenous delivery is common:

  • Cannulation : Insert a 25-gauge cannula into the jugular vein for controlled infusion .
  • Dosing : Administer methacholine at 21.7 µg/min/kg for 6 minutes before airway distensibility measurements. Use dual protocols (with/without methacholine) to isolate drug effects .
  • Equipment : Infusion pumps (e.g., Harvard Apparatus Pico Plus Elite) ensure precise dosing .

Advanced Research Questions

Q. How can discrepancies in FEV1 thresholds across studies be resolved?

FEV1 thresholds (e.g., 20% vs. 10% decline) vary based on study populations and objectives:

  • Population stratification : Define hyperresponsiveness subgroups (e.g., PC20 >32 mg/mL for mild vs. PC20 ≤8 mg/mL for severe) .
  • Statistical reconciliation : Use meta-regression to adjust for covariates like baseline FEV1, atopy status, or co-administered drugs (e.g., ipratropium bromide) .

Q. What strategies minimize variability in methacholine challenge test outcomes?

  • Nebulizer calibration : Standardize output (e.g., 0.14 mL/min) using compressed air at 5 L/min .
  • Blinded dosing : Randomize saline and methacholine inhalations to reduce participant bias .
  • Data harmonization : Apply ATS guidelines for spirometry and define "positive" responses using ≥20% FEV1 decline .

Q. How is methacholine stability monitored in long-term studies?

  • Degradation analysis : Use CE to detect hydrolysis products (e.g., acetic acid, β-methylcholine) under enforced conditions (e.g., elevated temperature) .
  • Storage protocols : Store solutions at 4°C in buffered matrices (e.g., KCl) to prolong stability .

Q. How do interspecies differences affect methacholine dosing in preclinical models?

  • Allometric scaling : Adjust doses based on metabolic rate (e.g., 21.7 µg/min/kg in mice vs. 0.03–16 mg/mL in humans) .
  • Route optimization : Intravenous delivery in mice avoids confounding factors from aerosol deposition variability .

Q. What experimental designs address conflicting data on methacholine’s association with airway inflammation?

  • Multimodal assessment : Combine methacholine challenges with biomarkers (e.g., FeNO, TBAR in exhaled breath condensate) to disentangle bronchoconstriction from inflammation .
  • Crossover studies : Test interventions (e.g., ipratropium bromide) in randomized, placebo-controlled designs to isolate pharmacodynamic effects .

Eigenschaften

IUPAC Name

2-acetyloxypropyl(trimethyl)azanium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18NO2.BrH/c1-7(11-8(2)10)6-9(3,4)5;/h7H,6H2,1-5H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMVPLEUBMWUYIB-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C[N+](C)(C)C)OC(=O)C.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90883364
Record name 1-Propanaminium, 2-(acetyloxy)-N,N,N-trimethyl-, bromide (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90883364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

333-31-3
Record name Methacholine bromide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=333-31-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methacholine bromide [NF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000333313
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Propanaminium, 2-(acetyloxy)-N,N,N-trimethyl-, bromide (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1-Propanaminium, 2-(acetyloxy)-N,N,N-trimethyl-, bromide (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90883364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methacholine bromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.005.794
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name METHACHOLINE BROMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M73AI9718D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.